3-Propyl-pyrido(3,4-e)(1,2,4)triazine
Description
Historical Context and Evolution of Pyrido(3,4-e)(1,2,4)triazine Chemistry
The exploration of pyrido(3,4-e)(1,2,4)triazine derivatives has been documented in scientific literature, with notable research emerging in the late 20th century. A significant contribution to this area was a 1989 study published in the Journal of Medicinal Chemistry, which detailed the synthesis and biological evaluation of a series of these compounds, including those with various alkyl groups at the 3-position. nih.gov This work laid a foundation for understanding the structure-activity relationships within this class of molecules and spurred further investigation into their potential applications. The synthesis of related fused triazines continues to be an active area of research, with new methodologies being developed for the construction of these complex heterocyclic systems. mdpi.com
Significance of Fused Heterocyclic Systems in Advanced Chemical Sciences
Fused heterocyclic systems are integral to numerous areas of chemical science, particularly in the development of pharmaceuticals and functional materials. lookchem.commdpi.com Their rigid, three-dimensional structures allow for precise spatial arrangement of functional groups, which is crucial for specific interactions with biological targets. lookchem.com The presence of multiple heteroatoms, such as nitrogen in the pyrido(3,4-e)(1,2,4)triazine scaffold, introduces sites for hydrogen bonding and other non-covalent interactions, further enhancing their potential for molecular recognition. lookchem.com These systems often form the core of bioactive compounds and are explored for a wide range of therapeutic applications. mdpi.comresearchgate.net
Overview of Research Directions for the Pyrido(3,4-e)(1,2,4)triazine Core
Research into the pyrido(3,4-e)(1,2,4)triazine core and related fused triazines is multifaceted. Key areas of investigation include:
Development of Novel Synthetic Methodologies: Creating more efficient and versatile methods for constructing the fused ring system and its derivatives. mdpi.comnih.gov
Exploration of Biological Activity: Screening these compounds for a wide range of potential therapeutic applications, including as antifungal, antibacterial, and anticancer agents. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to understand how different functional groups influence biological activity and physical properties. nih.gov
Materials Science Applications: Investigating the potential of these nitrogen-rich heterocycles in the development of novel organic materials with interesting electronic or photophysical properties. nih.gov
Detailed Research Findings
A seminal 1989 paper provides the most detailed available research that includes 3-Propyl-pyrido(3,4-e)(1,2,4)triazine. This study focused on the synthesis and evaluation of a series of pyrido[3,4-e]-1,2,4-triazines as potential antifungal agents. nih.gov
The general synthetic approach to 3-substituted pyrido[3,4-e] lookchem.commdpi.comresearchgate.nettriazines involves a multi-step sequence. An analogous synthesis for a related compound, 3-cyclopropylpyrido[3,4-e] lookchem.commdpi.comresearchgate.nettriazine, starts from pyridin-4-ol and proceeds through nitration, chlorination, and hydrazination to form a key intermediate, 4-hydrazino-3-nitropyridine. lookchem.com This intermediate is then reacted with an appropriate carbonyl compound, followed by cyclization and oxidation to yield the final fused triazine. lookchem.com For the synthesis of the 3-propyl derivative, butyraldehyde (B50154) would be the likely corresponding carbonyl compound in this sequence.
The 1989 study explored the antifungal activity of these compounds against various fungal strains. While the specific activity of the 3-propyl derivative was not individually detailed in the abstract, the study reported that active compounds in the series demonstrated minimum inhibitory concentrations (MICs) of 16 micrograms/mL or less against species of Candida, Aspergillus, Mucor, and Trichophyton. nih.gov This indicates that the pyrido3,4-etriazine scaffold, with alkyl substitution at the 3-position, is a promising platform for the development of antifungal agents. nih.gov
Below is a data table summarizing the key information related to the broader class of 3-substituted pyrido3,4-etriazines based on available literature.
| Compound Class | Synthesis Precursors | Key Intermediates | Potential Applications |
| 3-Alkyl-pyrido(3,4-e)(1,2,4)triazines | Pyridin-4-ol, Alkyl aldehydes | 4-Hydrazino-3-nitropyridine | Antifungal agents |
| 3-Cycloalkyl-pyrido(3,4-e)(1,2,4)triazines | Pyridin-4-ol, Cycloalkyl aldehydes | 4-Hydrazino-3-nitropyridine | Antifungal agents |
| 3-Aryl-pyrido(3,4-e)(1,2,4)triazines | Pyridin-4-ol, Aryl aldehydes | 4-Hydrazino-3-nitropyridine | Antifungal agents |
Structure
3D Structure
Properties
CAS No. |
121845-45-2 |
|---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-propylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C9H10N4/c1-2-3-9-11-8-6-10-5-4-7(8)12-13-9/h4-6H,2-3H2,1H3 |
InChI Key |
KZSXWJWFVZWSGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=CN=C2)N=N1 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 3 Propyl Pyrido 3,4 E 1,2,4 Triazine
Electrophilic Aromatic Substitution Reactions on the Pyrido(3,4-e)(1,2,4)triazine Core
The pyrido(3,4-e)(1,2,4)triazine system is generally deactivated towards electrophilic aromatic substitution due to the presence of multiple nitrogen atoms, which withdraw electron density from the aromatic rings. researchgate.netyoutube.com Electrophilic attack, if it occurs, would be expected to take place on the pyridine (B92270) ring, which is comparatively more electron-rich than the triazine ring. The conditions for such reactions are typically harsh, requiring strong electrophiles and catalysts.
For instance, nitration of related electron-deficient polycyclic aromatic systems, such as pyrido[2,3,4-kl]acridines, has been achieved using a mixture of nitric and sulfuric acid, leading to the introduction of a nitro group onto the aromatic core. researchgate.net The precise position of substitution on the pyrido(3,4-e)(1,2,4)triazine ring would be influenced by the directing effects of the fused rings and the propyl substituent.
Table 1: Representative Electrophilic Aromatic Substitution Reactions on Related Heterocyclic Systems
| Starting Material | Reagents and Conditions | Product | Reference |
| Pyrido[2,3,4-kl]acridine | HNO₃/H₂SO₄, 1:1, 12h, RT | Dinitro-pyrido[2,3,4-kl]acridine isomers | researchgate.net |
Nucleophilic Substitution Reactions and Their Impact on the Propyl Group
Nucleophilic aromatic substitution is a more favorable reaction pathway for the electron-deficient pyrido(3,4-e)(1,2,4)triazine system. researchgate.netyoutube.com Substituents at positions on the triazine ring, if they are good leaving groups, are susceptible to displacement by nucleophiles. Common leaving groups include halogens (e.g., chloro) or methylthio groups.
In related 1,2,4-triazine (B1199460) systems, the chloro group at position 3 is readily displaced by various nucleophiles such as amines and alkoxides. nih.gov Similarly, a methylthio group at the 3-position can be substituted. researchgate.net While these reactions occur on the ring, there is no direct evidence to suggest that these nucleophilic substitution reactions would have a significant impact on the C-3 propyl group itself, which is a non-leaving group.
Table 2: Nucleophilic Substitution Reactions on Related Triazine Scaffolds
| Starting Material | Nucleophile | Reagents and Conditions | Product | Reference |
| 2,4,6-Trichloro-1,3,5-triazine | Phenol | - | 2,4,6-Tris(phenoxy)-1,3,5-triazine | youtube.com |
| 2,4,6-Trichloro-1,3,5-triazine | Amines | - | Mono- or di-amino substituted triazines | youtube.com |
| 3-Amino-5,6-diphenyl-1,2,4-triazine | Various electrophiles | - | Substituted 3-amino-1,2,4-triazines | researchgate.net |
Oxidation and Reduction Pathways of the Pyrido(3,4-e)(1,2,4)triazine System
The fused heterocyclic system can undergo both oxidation and reduction reactions, targeting either the ring system or the substituents. The triazine ring itself is relatively stable to oxidation, but substituents can be modified. For instance, a dihydro-1,2,4-triazine can be oxidized to the corresponding aromatic 1,2,4-triazine. mdpi.com
Reduction of the pyrido(3,4-e)(1,2,4)triazine ring system can also be achieved. Catalytic hydrogenation or the use of reducing agents can lead to the saturation of the pyridine or triazine rings. More commonly, reducible functional groups attached to the ring, such as nitro groups, are readily converted to amino groups using standard reduction methods like metal catalysts (e.g., Fe, Zn) in acidic media. lanl.govpurdue.edu
Table 3: Oxidation and Reduction of Related Triazine Systems
| Starting Material | Reagents and Conditions | Transformation | Product | Reference |
| 4-Amino-3,7-dinitrotriazolo-[5,1-c] researchgate.netnih.govacs.orgtriazine | Hypofluorous acid | Oxidation | 4-Amino-3,7-dinitrotriazolo-[5,1-c] researchgate.netnih.govacs.orgtriazine 4-oxide | lanl.gov |
| Dihydro-1,2,4-triazine derivative | - | Oxidation | Aromatic 1,2,4-triazine derivative | mdpi.com |
| Nitro-substituted triazine | Fe or Zn, acid | Reduction of nitro group | Amino-substituted triazine | lanl.govpurdue.edu |
Ring-Opening and Ring-Closure Reactions of the Triazine Moiety
The 1,2,4-triazine ring can participate in a variety of ring-opening and ring-closure reactions, often leading to the formation of other heterocyclic structures. These transformations can be initiated by heat, light, or chemical reagents. For example, some fused 1,2,4-triazinium salts undergo ring-opening when treated with secondary amines to form hetaryldienes. researchgate.net
Inverse electron-demand Diels-Alder reactions are a characteristic feature of 1,2,4-triazines, where they act as the diene component reacting with electron-rich dienophiles. youtube.com This reaction is often followed by the extrusion of a small molecule, such as nitrogen, leading to the formation of a new aromatic ring, typically a pyridine. youtube.com
Table 4: Ring-Opening and Ring-Closure Reactions of Related Triazine Systems
| Starting Material | Reagents and Conditions | Reaction Type | Product | Reference |
| Fused 1,2,4-triazinium salt | Secondary amines | Ring-opening | Hetaryldienes | researchgate.net |
| 1,2,4-Triazine derivative | Electron-rich alkyne | Inverse electron-demand Diels-Alder | Pyridine derivative | youtube.com |
| Anthra[1,2-d] researchgate.netnih.govnih.govtriazine-4,7,12(3H)-trione | Pyridine derivatives, heat | Thermal ring-opening followed by [4+2] cycloaddition | Naphtho[2,3-h]pyrido[2,1-b]quinazoline system | mdpi.com |
Functional Group Interconversions of the Propyl Substituent
The propyl group at the 3-position of the pyrido(3,4-e)(1,2,4)triazine ring offers a site for various functional group interconversions. While specific examples on this exact scaffold are scarce, reactions on alkyl-substituted triazines suggest potential transformations.
For instance, the α-carbon of the alkyl chain is susceptible to functionalization. A study on a 3-phenylsulfonylmethyl-1,2,4-triazine demonstrated that it could be alkylated at the methylene (B1212753) carbon, indicating the potential for creating more complex side chains. mdpi.org It is conceivable that the propyl group could be oxidized at the benzylic-like position to introduce a hydroxyl or carbonyl group, or undergo halogenation under radical conditions.
Photochemical and Thermal Transformations of the Scaffold
The pyrido(3,4-e)(1,2,4)triazine system, being an aromatic heterocycle, is expected to exhibit photochemical and thermal reactivity. Irradiation with UV light can lead to excited states that may undergo various transformations, including isomerizations, rearrangements, or reactions with other molecules. The thermal stability of the ring system is generally high, but at elevated temperatures, ring-opening or fragmentation pathways may become accessible. youtube.com For example, thermal rearrangement of certain triazine isomers is a known synthetic route to other triazines. youtube.com
Structure Activity Relationship Sar Studies of Pyrido 3,4 E 1,2,4 Triazine Derivatives
Influence of the 3-Propyl Substituent on the Electronic and Steric Landscape of the Scaffold
The introduction of a propyl group at the 3-position of the pyrido(3,4-e)(1,2,4)triazine core significantly modifies the molecule's physicochemical properties through both electronic and steric effects.
Steric Effects: The propyl group introduces steric bulk at the 3-position. Compared to smaller alkyl groups like methyl or ethyl, the three-carbon chain of the propyl group occupies a larger volume of space. This steric hindrance can influence the molecule's ability to fit into a specific binding pocket of a target protein or enzyme. The size and shape of the substituent are critical; for instance, a reaction's sensitivity to bulky substituents at a particular position can limit its effectiveness. acs.org The presence of the propyl group can either be beneficial, by promoting favorable van der Waals interactions within a suitably sized hydrophobic pocket, or detrimental, by causing steric clashes that prevent optimal binding.
Systematic Exploration of Substituent Effects on Pyrido(3,4-e)(1,2,4)triazine Activity
Systematic studies on the pyrido(3,4-e)(1,2,4)triazine scaffold have revealed that the nature of the substituent at the 3-position is a critical determinant of biological activity. Research into the antifungal properties of this class of compounds involved the synthesis and evaluation of a series of derivatives with diverse groups at this position. nih.gov
| Substituent Class at C3 | General Observation on Activity | Target Organisms | Reference |
| Alkyl (e.g., Propyl) | Active derivatives identified | Candida, Aspergillus, Mucor, Trychophyton | nih.gov |
| Cycloalkyl | Active derivatives identified | Candida, Aspergillus, Mucor, Trychophyton | nih.gov |
| Substituted Phenyl | Active derivatives identified | Candida, Aspergillus, Mucor, Trychophyton | nih.gov |
| Heterocyclic | Active derivatives identified | Candida, Aspergillus, Mucor, Trychophyton | nih.gov |
Positional Isomerism and its Implications for Molecular Behavior
The arrangement of nitrogen atoms within the triazine ring and the fusion pattern of the pyridine (B92270) ring give rise to several positional isomers, each with a unique chemical character. Triazines exist in 1,2,3-, 1,2,4-, and 1,3,5-isomeric forms. nih.govresearchgate.net The pyrido(3,4-e)(1,2,4)triazine scaffold is an asymmetrical (or as-triazine) fused system. researchgate.netresearchgate.net
Other possible isomers include pyrido[4,3-e] nih.govjocpr.comdissertation.comtriazine, pyrido[2,3-e] nih.govjocpr.comdissertation.comtriazine, and isomers involving the other triazine cores like pyrido[1,2-a] researchgate.netnih.govnih.govtriazine. nih.gov Each of these scaffolds presents a different spatial arrangement of nitrogen atoms and hydrogen-bond donors/acceptors, leading to distinct electronic distributions and molecular shapes.
Conformational Analysis and its Correlation with Molecular Recognition
Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt due to the rotation around single bonds. fiveable.me For 3-propyl-pyrido(3,4-e)(1,2,4)triazine, the flexibility of the n-propyl chain is a key consideration in its interaction with biological targets.
The propyl group can exist in several conformations, primarily the lower-energy anti (trans) and higher-energy gauche states. The specific conformation adopted upon binding to a receptor—the "bioactive conformation"—is critical for molecular recognition. fiveable.me It is known that ligands often bind in a conformation that is not their lowest-energy state in solution, with reorganization energies of over 9 kcal/mol calculated in some cases. nih.gov
The ability of the propyl chain to adopt a specific, favorable conformation within a receptor's binding site can significantly influence binding affinity. This flexibility allows it to adapt to the topology of a binding pocket, potentially accessing hydrophobic sub-pockets to form stabilizing van der Waals interactions. However, this conformational flexibility comes at an entropic cost upon binding. Understanding the preferred bioactive conformation is essential for designing more rigid analogs that are "pre-organized" for binding, which can lead to improved affinity and selectivity. fiveable.me The unfolding of hydrophobic ligands like the propyl chain during binding can expose surfaces to contact with the protein, which may contribute to high reorganization energies. nih.gov
Development of SAR Models for Pyrido(3,4-e)(1,2,4)triazine Derivatives
The development of a Structure-Activity Relationship (SAR) model involves integrating experimental data to understand which molecular features are essential for biological activity. For the pyrido(3,4-e)(1,2,4)triazine series, this process begins by synthesizing and testing a library of compounds with varied substituents. nih.gov
The key steps in building an SAR model for this scaffold include:
Scaffold Identification : The pyrido(3,4-e)(1,2,4)triazine core is established as the fundamental pharmacophore.
Systematic Modification : Substituents at key positions (primarily C3, but also on the pyridine ring) are systematically varied. This includes altering alkyl chain length (e.g., methyl, ethyl, propyl), introducing rings (cycloalkyl, phenyl), and adding different functional groups (amino, acylamino). nih.gov
Biological Evaluation : All synthesized derivatives are tested in relevant biological assays (e.g., antifungal MIC assays) to quantify their activity. nih.gov
Data Analysis : The biological activity data is correlated with the structural modifications. For instance, it might be observed that increasing alkyl chain length up to propyl at C3 increases potency, but longer chains lead to a decrease, suggesting a hydrophobic pocket of a specific size.
Model Refinement : Based on the analysis, hypotheses are formed about the requirements for binding. For example, the model might suggest that a hydrogen bond acceptor is required at the N2 position of the triazine ring, while a moderately sized hydrophobic group is optimal at the C3 position. This iterative process of design, synthesis, and testing refines the SAR model, guiding the development of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. jocpr.com This predictive approach is invaluable in drug discovery for prioritizing the synthesis of new derivatives.
For a series of pyrido(3,4-e)(1,2,4)triazine derivatives, a QSAR study would involve:
Data Set Compilation : A dataset of compounds with known biological activities (e.g., IC₅₀ or MIC values) is assembled.
Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure. jocpr.com
Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that relates the descriptors to the biological activity. jocpr.com A successful QSAR model for triazine derivatives might use descriptors like heat of formation, steric energy, and LUMO energy to predict activity. jocpr.com
Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability. nih.govnih.gov
The resulting QSAR model can then be used to predict the activity of virtual, not-yet-synthesized compounds, allowing chemists to focus their efforts on the most promising candidates.
| Descriptor Type | Examples | Relevance to Molecular Activity | Reference |
| Electronic | HOMO/LUMO energy, Dipole moment, Partial charges, Electronegativity | Governs electrostatic interactions, reaction tendencies, and hydrogen bonding capacity. | jocpr.com |
| Steric | Molecular volume, Surface area, Molar refractivity, Steric energy | Describes the size and shape of the molecule, crucial for fitting into a binding site. | jocpr.com |
| Hydrophobic | LogP, Hydrophobic field descriptors | Quantifies the molecule's affinity for nonpolar environments, important for membrane crossing and hydrophobic interactions. | nih.gov |
| Topological | Connectivity indices, Wiener index | Encodes information about atomic connectivity and molecular branching. | nih.gov |
| Quantum Chemical | Heat of formation, Total energy, Absolute hardness | Provides insights into molecular stability and reactivity based on quantum mechanics. | jocpr.com |
Molecular Interactions of 3 Propyl Pyrido 3,4 E 1,2,4 Triazine and Analogs
Investigation of Ligand-Receptor Binding Mechanisms (Conceptual)
The binding of 3-Propyl-pyrido(3,4-e)(1,2,4)triazine to a receptor is a dynamic process involving multiple non-covalent interactions. Conceptually, this mechanism can be elucidated through computational methods such as molecular docking and molecular dynamics (MD) simulations. Molecular docking predicts the preferred orientation of the ligand within the receptor's binding site, providing a static snapshot of the most favorable binding pose. This initial model helps identify key amino acid residues that are likely to interact with the ligand.
MD simulations build upon this static model by introducing motion, simulating the behavior of the ligand-receptor complex over time in a solvated environment. These simulations can reveal conformational changes in both the ligand and the receptor upon binding and provide insights into the stability of the interaction. Furthermore, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to calculate the binding free energy, offering a quantitative measure of the binding affinity. mdpi.com For analogs like pyrido[3,4-d]pyrimidine inhibitors, studies have shown that non-polar interactions, including van der Waals forces and non-polar solvation energy, are the primary drivers for binding. mdpi.com
Analysis of Hydrogen Bonding Networks in Molecular Complexes
Hydrogen bonds are critical for the specificity and stability of ligand-receptor interactions. The pyrido(3,4-e)(1,2,4)triazine scaffold contains several nitrogen atoms that can act as hydrogen bond acceptors. The pyridine (B92270) nitrogen and the nitrogen atoms within the triazine ring are potential sites for forming hydrogen bonds with donor groups (e.g., -NH or -OH) on amino acid residues in a receptor's binding pocket.
Studies on related 1,2,4-triazine (B1199460) derivatives have demonstrated the formation of extensive hydrogen bond networks that dictate the crystal packing and molecular recognition processes. researchgate.net For instance, in complexes involving pyrido[3,4-d]pyrimidine inhibitors targeting the Monopolar spindle 1 (Mps1) kinase, stable hydrogen bonds were observed between the ligand and key residues such as Gly605 and Lys529. mdpi.com The formation of these specific hydrogen bonds is often a determining factor for the biological activity of the inhibitors. mdpi.com The presence of co-crystallizing solvent molecules can also influence the resulting hydrogen bond topology. researchgate.net
Hydrophobic Interactions and their Role in Molecular Recognition
Hydrophobic interactions play a significant role in the binding of this compound, particularly due to the presence of the propyl group and the aromatic fused ring system. The propyl chain can fit into hydrophobic pockets within a receptor, displacing water molecules and leading to a favorable increase in entropy.
In studies of analogous Mps1 inhibitors, the binding free energy was dominated by non-polar interactions, primarily van der Waals forces. mdpi.com The pyrido[3,4-d]pyrimidine backbone was found to have strong hydrophobic interactions with the hinge region of the kinase. mdpi.com Specific hydrophobic contacts were identified with residues such as Val539, Ala551, Cys604, and Leu654, highlighting the importance of these interactions for ligand binding. mdpi.com The shape and size of the hydrophobic substituent at the 3-position of the triazine ring are critical for achieving optimal contacts within the binding site. mdpi.com
| Interaction Type | Key Amino Acid Residues | Contributing Ligand Moiety |
|---|---|---|
| Hydrogen Bonding | Gly605, Lys529 | Pyrimidine (B1678525) ring, R5 group (e.g., triazole) |
| Hydrophobic Interactions | Val539, Ala551, Met602, Cys604, Ile607, Leu654, Pro673 | Pyrido[3,4-d]pyrimidine skeleton, Alkyl substituents |
| π-Alkyl Interactions | Lys533 | Alkyl substituents |
π-Stacking Interactions within the Fused Ring System
The fused aromatic structure of the pyrido(3,4-e)(1,2,4)triazine core provides a platform for π-stacking interactions. These interactions occur when the planar aromatic rings of the ligand and a receptor (typically from aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan) stack on top of each other. libretexts.org These interactions are a combination of dispersion and electrostatic forces. libretexts.org
The electron distribution in the heteroaromatic system of pyrido(3,4-e)(1,2,4)triazine makes it susceptible to such interactions. Depending on the electronic nature of the interacting partner, these can manifest as π-π stacking, cation-π, or X-H-π interactions. libretexts.org Studies on related heterocyclic systems, such as 1,2,4-oxadiazoles, have confirmed their participation in π-π stacking with pyridine rings and other oxadiazole moieties, highlighting the importance of these forces in crystal packing and molecular recognition. nih.gov The geometry of these interactions can vary, including face-to-face (sandwich) or parallel-displaced arrangements. libretexts.org
Conformational Changes Upon Molecular Association
The binding of a ligand to a receptor is often accompanied by conformational changes in both molecules, a concept known as "induced fit." The this compound molecule possesses some degree of conformational flexibility, particularly in the orientation of the propyl group. Upon entering a binding site, the propyl chain may rotate to adopt a conformation that maximizes favorable interactions, such as fitting into a hydrophobic pocket.
Similarly, the receptor can undergo conformational adjustments to better accommodate the ligand. While specific data on this compound is limited, studies on other complex molecular systems demonstrate significant conformational shifts upon binding. For example, some bis-helicenic terpyridine systems undergo a clear transition from a trans to a cis conformation upon complexation with a metal ion. nih.gov Research on other 1,3,5-triazine derivatives has also shown that they can exist as a mixture of different conformers in solution, indicating conformational mobility. researchgate.net Such conformational adaptations are crucial for achieving high-affinity and selective binding.
Kinetic and Thermodynamic Aspects of Molecular Interaction
The interaction between this compound and its receptor can be characterized by both kinetic and thermodynamic parameters. Thermodynamics, particularly the Gibbs free energy of binding (ΔG), determines the stability of the resulting complex and is related to the binding affinity (Kd). A more negative ΔG indicates a stronger and more stable interaction. This free energy is composed of enthalpic (ΔH) and entropic (ΔS) contributions. Favorable enthalpic changes result from the formation of strong non-covalent interactions like hydrogen bonds and van der Waals contacts. Favorable entropic changes often arise from the release of ordered water molecules from the binding site, known as the hydrophobic effect. mdpi.com
Computational and Theoretical Chemistry Studies on Pyrido 3,4 E 1,2,4 Triazine Systems
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Elucidationnih.govuni.lu
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules. nih.govresearchgate.net These methods are used to determine the electronic structure, which in turn dictates the molecule's reactivity, stability, and spectroscopic properties. epstem.net For the pyrido[3,4-e] nih.govnih.govnih.govtriazine scaffold, DFT calculations offer a window into its fundamental chemical nature.
HOMO-LUMO Energy Levels and Reactivity Predictionsnih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
In studies of various 1,2,4-triazine (B1199460) derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) have been employed to compute these energy levels. irjweb.combohrium.comcolab.ws For instance, in a study of N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, which reflects the chemical reactivity of the molecule. irjweb.com The HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is typically found on the electron-deficient regions, indicating the likely sites for electrophilic and nucleophilic attack, respectively.
| Parameter | Description | Significance in Pyrido[3,4-e] nih.govnih.govnih.govtriazine Systems |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a better electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. A lower LUMO energy suggests a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. It is a key indicator of the molecule's potential for chemical reactions. |
Charge Distribution and Electrostatic Potential Analysisnih.gov
Understanding the distribution of electronic charge within a molecule is crucial for predicting its intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the surface of a molecule. These maps are invaluable for identifying the nucleophilic and electrophilic sites. In MEP maps, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while areas of positive potential (colored in blue) are prone to nucleophilic attack.
For triazine derivatives, MEP analysis helps to pinpoint the nitrogen atoms of the triazine ring as regions of high electron density, making them likely sites for protonation and coordination with metal ions. bohrium.comcolab.ws The distribution of charges, often calculated using methods like Mulliken population analysis, further quantifies the partial charges on each atom, providing a more detailed picture of the molecule's polarity and reactive centers. bohrium.comcolab.ws
| Analysis Method | Information Provided | Application to Pyrido[3,4-e] nih.govnih.govnih.govtriazine Systems |
| Molecular Electrostatic Potential (MEP) Map | Visualizes the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions and chemical reactions. |
| Mulliken Population Analysis | Calculates the partial atomic charges on each atom in the molecule. | Quantifies the charge distribution, helping to understand the polarity and reactivity of different atoms within the pyrido[3,4-e] nih.govnih.govnih.govtriazine core. |
Molecular Geometry Optimization and Vibrational Analysis
Before any electronic properties can be accurately calculated, the molecule's geometry must be optimized to find its most stable three-dimensional conformation (the structure at the minimum energy). DFT methods are widely used for this purpose. epstem.net Once the optimized geometry is obtained, a vibrational analysis can be performed. This calculation not only confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to validate the computational model.
Molecular Docking Simulations for Ligand-Target Hypothesis Generationnih.govresearchgate.netmdpi.comnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for generating hypotheses about how a potential drug molecule might interact with its biological target.
Binding Mode Prediction and Interaction Analysis
For compounds like pyrido[3,4-e] nih.govnih.govnih.govtriazine derivatives, molecular docking can be used to predict how they might bind to the active site of a target protein. nih.gov The simulation places the ligand in various positions and orientations within the binding pocket and calculates the most favorable binding modes. The analysis of these predicted binding poses reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. For example, in a study of pyridopyrazolo-triazine derivatives, molecular docking revealed suitable binding within the active sites of target proteins. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules and molecular systems. For a molecule like 3-Propyl-pyrido(3,4-e)(1,2,4)triazine, MD simulations can provide critical insights into its conformational flexibility, solvent interactions, and the dynamic behavior of the fused heterocyclic system.
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar heterocyclic systems. For instance, MD simulations have been used to investigate the stability of complexes between triazine derivatives and biological targets such as proteins. academie-sciences.frrsc.org These simulations typically involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms over time using classical mechanics.
Key Research Findings from Analogous Systems:
Conformational Landscape: The propyl group at the 3-position introduces a degree of conformational freedom. MD simulations would allow for the exploration of the rotational landscape of the C-C bonds within the propyl chain, identifying low-energy conformers that are likely to be populated under physiological conditions. The planarity of the pyrido(1,2,4)triazine ring system itself is also a subject of interest, with simulations capable of quantifying any deviations from planarity.
Solvation and Stability: Understanding how this compound interacts with water or other solvents is crucial for predicting its solubility and bioavailability. MD simulations can reveal the formation and dynamics of hydrogen bonds between the nitrogen atoms of the triazine and pyridine (B92270) rings and surrounding water molecules.
Binding Site Dynamics: In the context of drug design, if this compound were to be docked into a protein's active site, MD simulations would be the subsequent step to assess the stability of the predicted binding pose. rsc.org These simulations can reveal whether the ligand remains stably bound or if it undergoes significant conformational changes or even dissociates from the binding pocket over time. Studies on related 1,2,4-triazine derivatives have used MD simulations to confirm the stability of ligand-protein complexes, highlighting the importance of hydrogen bonds and hydrophobic interactions. rsc.org
Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound
| Simulation Parameter | Hypothetical Value/Observation | Significance |
| Simulation Time | 100 nanoseconds | Allows for sufficient sampling of conformational space. |
| RMSD of Backbone Atoms | < 2 Å | Indicates the stability of the core heterocyclic structure. |
| Solvent Accessible Surface Area (SASA) | ~350 Ų | Provides a measure of the molecule's exposure to solvent. |
| Radial Distribution Function (g(r)) of Water around N-atoms | Peak at ~2.8 Å | Shows the distance for hydrogen bonding with water. |
Pharmacophore Modeling for De Novo Design of Pyrido(3,4-e)(1,2,4)triazine Derivatives
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. youtube.com A pharmacophore model for the pyrido(3,4-e)(1,2,4)triazine scaffold would be instrumental in the de novo design of new derivatives with enhanced potency or selectivity.
The process involves identifying the key chemical features of a set of known active molecules. For the pyrido(3,4-e)(1,2,4)triazine core, these features would likely include:
Hydrogen Bond Acceptors: The nitrogen atoms within the pyridine and triazine rings.
Aromatic Rings: The fused pyridine and triazine rings, which can participate in π-π stacking interactions.
Hydrophobic Features: The propyl group at the 3-position would be a key hydrophobic feature, potentially fitting into a hydrophobic pocket of a target protein.
Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify new molecules that match the required 3D arrangement of features. Furthermore, it can guide the de novo design process, where new molecular structures are built from scratch to fit the pharmacophore model. For instance, the propyl group could be extended, branched, or replaced with other hydrophobic moieties to optimize interactions with a target. Combining a pharmacophore group with a core structure like 1,2,4-triazine is a known strategy to enhance biological activity. nih.gov
Table 2: Potential Pharmacophoric Features of the this compound Scaffold
| Feature | Location on Scaffold | Potential Interaction |
| Hydrogen Bond Acceptor (HBA) | Nitrogen atoms of the pyridine and triazine rings | Interaction with hydrogen bond donors on a biological target. |
| Aromatic Ring (AR) | The fused pyrido[3,4-e] bicyclic system | π-π stacking with aromatic residues like Phenylalanine, Tyrosine. |
| Hydrophobic Group (HY) | 3-propyl substituent | Van der Waals interactions within a hydrophobic pocket. |
Cheminformatics and Virtual Screening Applications
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of this compound and its analogues, cheminformatics and virtual screening play a pivotal role in identifying promising drug candidates from vast chemical libraries. mdpi.com
Virtual Screening:
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. For the pyrido(3,4-e)(1,2,4)triazine scaffold, this process would typically involve:
Target Identification: Determining a specific protein target for which this class of compounds has shown activity (e.g., kinases, oxidoreductases). rsc.orgresearchgate.net
Library Preparation: Assembling a large database of chemical compounds, which can range from thousands to millions of molecules.
Docking-Based Screening: Docking each molecule in the library into the binding site of the target protein and scoring the predicted binding affinity. Derivatives of 1,2,4-triazines have been subjected to such molecular docking studies against various cancer-related protein targets. mdpi.commdpi.com The scoring functions estimate the free energy of binding, allowing for the ranking of compounds.
Hit Identification: Selecting the top-ranked compounds for further experimental testing.
Cheminformatics for Property Prediction:
Beyond virtual screening, cheminformatics tools are used to predict the physicochemical and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of novel pyrido(3,4-e)(1,2,4)triazine derivatives. These predictions are crucial for prioritizing compounds with drug-like properties. For instance, in silico ADME predictions for related triazine sulfonamides have been used to support their potential as drug candidates. mdpi.com
Table 3: Predicted Drug-Likeness and ADME Properties for this compound (Illustrative)
| Property | Predicted Value | Implication |
| Molecular Weight | ~202.23 g/mol | Compliant with Lipinski's Rule of Five (<500). |
| LogP (octanol-water partition coefficient) | ~1.8 | Indicates good membrane permeability. |
| Number of Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule of Five (<5). |
| Number of Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five (<10). |
| Predicted Solubility | Moderately Soluble | Suggests potential for oral bioavailability. |
These computational approaches provide a robust framework for the systematic investigation and optimization of the pyrido(3,4-e)(1,2,4)triazine scaffold, guiding the synthesis of new compounds with desired biological activities and physicochemical properties.
Derivatization and Analog Development Based on the Pyrido 3,4 E 1,2,4 Triazine Scaffold
Synthesis of Substituted 3-Propyl-pyrido(3,4-e)(1,2,4)triazine Analogs
The synthesis of the parent this compound typically proceeds via a condensation reaction between a suitably substituted pyridine (B92270) precursor and a hydrazine (B178648) derivative, followed by cyclization. A common route involves the reaction of 3,4-diaminopyridine (B372788) with an α-keto acid or a related derivative of butyric acid to introduce the propyl group at the 3-position of the resulting triazine ring.
Further substitution on the pyrido(3,4-e)(1,2,4)triazine scaffold can be achieved through various organic reactions. For instance, the pyridine ring of the scaffold can be subjected to electrophilic aromatic substitution, although the electron-withdrawing nature of the triazine ring can make this challenging. More commonly, derivatization is achieved by starting with already substituted 3,4-diaminopyridines. This approach allows for the introduction of a wide array of substituents at various positions of the pyridotriazine core.
Below is a representative table of potential substituted analogs and the corresponding precursors that could be used in their synthesis.
| Target Analog | Required Substituted Precursor | Potential Synthetic Route |
| 7-Chloro-3-propyl-pyrido(3,4-e)(1,2,4)triazine | 5-Chloro-3,4-diaminopyridine | Condensation with a butyric acid derivative |
| 3-Propyl-7-(trifluoromethyl)-pyrido(3,4-e)(1,2,4)triazine | 5-(Trifluoromethyl)-3,4-diaminopyridine | Condensation with a butyric acid derivative |
| 7-Methoxy-3-propyl-pyrido(3,4-e)(1,2,4)triazine | 5-Methoxy-3,4-diaminopyridine | Condensation with a butyric acid derivative |
Fusion with Other Heterocyclic and Carbocyclic Ring Systems
To expand the structural diversity and explore new chemical space, the this compound scaffold can be fused with other ring systems. This can be achieved by using bicyclic or polycyclic starting materials in the synthesis. For example, a diamino-quinoline or isoquinoline (B145761) derivative could be used in place of diaminopyridine to generate a tetracyclic system containing the pyrido(3,4-e)(1,2,4)triazine core.
| Fused Ring System | Parent Diamine | Resulting Core Structure |
| Benzene | Diaminonaphthalene | Benzo[g]pyrido(3,4-e)(1,2,4)triazine |
| Thiophene | Diaminothienopyridine | Thieno[2,3-b]pyrido(3,4-e)(1,2,4)triazine |
| Furan | Diaminofuropyridine | Furo[2,3-b]pyrido(3,4-e)(1,2,4)triazine |
Incorporation of Functional Groups for Enhanced Research Utility
The introduction of specific functional groups onto the this compound molecule can equip it for a variety of research applications. For example, the incorporation of a terminal alkyne or azide (B81097) group can enable "click" chemistry reactions, allowing the molecule to be easily conjugated to biomolecules or surfaces. The addition of fluorescent tags can facilitate imaging studies, while the inclusion of photoreactive groups can be used for target identification through photoaffinity labeling.
These functionalized analogs serve as powerful tools for chemical biology and drug discovery research, enabling the elucidation of molecular mechanisms of action.
| Functional Group | Position of Incorporation | Research Utility |
| Terminal Alkyne | e.g., on a substituent at the 7-position | Click chemistry, bioconjugation |
| Azide | e.g., on a substituent at the 7-position | Click chemistry, bioconjugation |
| Biotin | Attached via a linker | Affinity purification, target identification |
| Fluorophore | Attached via a linker | Fluorescence microscopy, cellular imaging |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds, which is highly applicable to the derivatization of the this compound scaffold. By employing a modular synthetic approach, a diverse set of building blocks can be systematically combined to produce a multitude of analogs.
For instance, a library could be constructed by reacting a panel of substituted 3,4-diaminopyridines with a variety of α-keto acids or their equivalents. This parallel synthesis approach can efficiently generate a large number of compounds with variations at different positions of the pyrido(3,4-e)(1,2,4)triazine core, allowing for a systematic exploration of structure-activity relationships.
High-Throughput Screening of Pyrido(3,4-e)(1,2,4)triazine Libraries
Once a library of this compound analogs has been generated, high-throughput screening (HTS) is employed to rapidly assess their biological activity or other properties of interest. HTS assays are typically automated and miniaturized, allowing for the testing of thousands of compounds in a short period.
The data generated from HTS can be used to identify "hit" compounds with desired activity. These hits can then be selected for further optimization through additional rounds of chemical synthesis and biological testing. This iterative cycle of library generation, screening, and optimization is a cornerstone of modern drug discovery and materials science research. The screening of a pyrido(3,4-e)(1,2,4)triazine library could identify compounds with specific activities, which can then be further investigated.
Future Research Directions and Unaddressed Challenges in Pyrido 3,4 E 1,2,4 Triazine Chemistry
Exploration of Novel Synthetic Methodologies for Accessing Diverse Derivatives
While general methods for creating pyrido[3,4-e] nih.govresearchgate.netderpharmachemica.comtriazines exist, the synthesis of diverse derivatives of 3-Propyl-pyrido(3,4-e)(1,2,4)triazine remains a significant hurdle. nih.govacs.org Future work must focus on developing more versatile and efficient synthetic routes that allow for precise molecular tailoring.
Expanding the Scope of Propyl Group Modifications
The propyl group at the C3 position is a prime target for modification to explore structure-activity relationships (SAR). Current synthetic approaches often install a simple alkyl group, but future research should pivot towards late-stage functionalization and the use of functionalized building blocks.
C-H Functionalization: A major challenge lies in the selective activation of C-H bonds on the propyl chain without affecting the sensitive heterocyclic core. Transition-metal-catalyzed C-H functionalization, a powerful tool in modern organic synthesis, offers a promising avenue. nih.govbeilstein-journals.org Investigating catalysts based on palladium, ruthenium, or iridium could enable the introduction of hydroxyl, amino, or carbonyl groups onto the propyl side chain, creating new analogues with potentially modulated properties. researchgate.net The intrinsic difficulty of selectively functionalizing the distal positions of pyridine (B92270) rings suggests that similar challenges will be present in this fused system, making this a critical area for research. nih.govbohrium.com
Use of Functionalized Precursors: An alternative strategy involves incorporating functionalized four-carbon units during the initial ring-forming reaction. This would require the development of novel synthetic precursors that are stable yet reactive enough to participate in the triazine ring cyclization. This approach could provide access to derivatives with terminal functionalities on the propyl chain that are difficult to install via post-synthesis modification.
Advanced Computational Studies for Predictive Modeling and Design
Computational chemistry provides an indispensable toolkit for accelerating the discovery process, predicting molecular properties, and guiding synthetic efforts. For a scaffold like this compound, where empirical data is scarce, in silico methods are not just advantageous but essential.
Quantitative Structure-Activity Relationship (QSAR): Future studies should aim to build robust 3D-QSAR models. nih.gov By synthesizing a small, diverse library of C3-modified analogues and evaluating their biological activity, researchers can develop models that correlate specific structural features with activity. These models can then predict the potential of yet-unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov
Molecular Docking and Dynamics: For target-based discovery, molecular docking simulations can predict how this compound and its derivatives might bind to the active site of a specific protein, such as an enzyme or receptor. nih.gov Such studies can reveal key interactions and suggest modifications to improve binding affinity and selectivity. derpharmachemica.comderpharmachemica.com Molecular dynamics simulations can further refine these models by assessing the stability of the predicted binding poses over time.
Investigation of Underexplored Reactivity Profiles
The reactivity of the pyrido(3,4-e)(1,2,4)triazine ring system is largely uncharted territory. A systematic investigation into its behavior with various reagents could unlock novel transformation pathways and lead to unexpected molecular architectures.
Nucleophilic Aromatic Substitution (SNAr): Given the electron-deficient nature of both fused rings, the system should be susceptible to SNAr reactions. However, the regioselectivity of such reactions is an open question. Research is needed to determine which positions on the pyridine portion of the scaffold are most reactive towards nucleophiles and whether the triazine ring can be opened or transformed under strong nucleophilic conditions, a known phenomenon in related pyrimidine (B1678525) systems. wur.nl
Cycloaddition Reactions: Exploring the potential of the pyridotriazine core to participate in cycloaddition reactions could lead to the synthesis of complex, polycyclic heterocyclic systems. Investigating its behavior as a diene or dienophile in Diels-Alder reactions or in [4+3] cycloadditions could yield novel molecular frameworks that are otherwise difficult to access. nih.gov
Distal C-H Functionalization: While functionalization of the propyl group is one priority, another is the direct functionalization of the pyridine ring's C-H bonds. Methods for the meta-C-H functionalization of pyridines are emerging, often involving temporary dearomatization or specialized directing groups. nih.gov Applying these advanced strategies to the pyrido(3,4-e)(1,2,4)triazine core is a significant but potentially rewarding challenge. bohrium.com
Development of Specialized Analytical Techniques for Characterization
The unambiguous characterization of novel this compound derivatives presents a considerable analytical challenge due to the high nitrogen content and complex aromatic structure.
Advanced NMR Spectroscopy: Standard 1D NMR (¹H and ¹³C) spectra can be difficult to interpret due to low proton counts on the core and the influence of multiple nitrogen atoms on chemical shifts. A critical future need is the routine application of 2D NMR techniques, including COSY, HSQC, and HMBC, to definitively assign signals and confirm connectivity. nih.govmdpi.comyoutube.com For particularly challenging cases, ¹⁵N NMR could provide invaluable data, although it is a less common technique. youtube.com
Computational NMR Prediction: A significant challenge in characterizing novel heterocycles is the deviation of NMR signals from standard prediction tables. mdpi.com A key research direction is the integration of computational chemistry with experimental work. Using DFT and other high-level methods to calculate theoretical NMR chemical shifts for proposed structures can provide a powerful tool for validating assignments and distinguishing between isomers. mdpi.com
Combined Analytical Approaches: Relying on a single analytical method is often insufficient. Future characterization protocols should mandate a combined approach, integrating data from high-resolution mass spectrometry (HRMS) with multinuclear and multidimensional NMR and IR spectroscopy to provide orthogonal confirmation of a new compound's structure. nih.govmdpi.comyoutube.com
Theoretical Frameworks for Understanding Unique Electronic Properties
The fusion of an electron-poor pyridine ring with a severely electron-deficient 1,2,4-triazine (B1199460) ring results in a system with distinctive electronic properties that are not yet fully understood. Developing a theoretical framework to describe this system is crucial for predicting its reactivity and designing it for specific applications.
Frontier Molecular Orbital (FMO) Analysis: In-depth theoretical studies using Density Functional Theory (DFT) are needed to calculate and analyze the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). acs.orgmdpi.com The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. Understanding how modifications to the C3-propyl group or substitutions elsewhere on the ring affect these orbitals is essential for rational design. rsc.org
Spectroscopic Property Prediction: Theoretical models can be used to predict electronic absorption spectra (UV-Vis). mdpi.comresearchgate.net By correlating these theoretical predictions with experimental data, a deeper understanding of the electronic transitions within the molecule can be achieved. This is particularly relevant if the scaffold is to be explored for applications in materials science, such as in organic electronics or as a photosensitizer. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
